Indeno[1,2,3-de]quinoline
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Overview
Description
Indeno[1,2,3-de]quinoline is a heterocyclic compound that features a fused ring system consisting of an indene moiety and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indeno[1,2,3-de]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indan-1,3-dione with aromatic aldehydes in the presence of ammonium acetate, followed by cyclization and oxidation steps . Another efficient method is the one-pot, three-component synthesis involving enaminones, which can be achieved through microwave irradiation or conventional heating .
Industrial Production Methods: Industrial production of this compound derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of heterogeneous catalysts such as CuO supported on zeolite-Y has been shown to be effective in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: Indeno[1,2,3-de]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential as enzyme inhibitors and DNA intercalators.
Medicine: Some derivatives have shown promising anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of indeno[1,2,3-de]quinoline derivatives often involves interaction with biological macromolecules. For example, some derivatives act as topoisomerase inhibitors, interfering with DNA replication and transcription processes. These compounds can bind to the active site of the enzyme, preventing it from performing its function . Additionally, the molecular targets and pathways involved may include inhibition of specific kinases and modulation of signal transduction pathways .
Comparison with Similar Compounds
Indeno[1,2-c]quinoline: Known for its dual topoisomerase I/II inhibitory activity.
Sulfonylated Indeno[1,2-c]quinoline: Exhibits potent EGFR tyrosine kinase inhibitory activity.
Quinoline Derivatives: Widely studied for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness: Indeno[1,2,3-de]quinoline stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable scaffold for drug development and other applications .
]quinoline derivatives as dual topoisomerases I/II inhibitors : Discovery of Indeno [1,2-c]quinoline Derivatives as Potent Dual Antituberculosis and Anti-Inflammatory Agents : Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors : Synthesis of indenoquinolinone through aryne-mediated Pd (II)-catalysed remote C–H activation : Current progress toward synthetic routes and medicinal significance of quinoline : Synthesis and therapeutic potential of quinoline derivativesProperties
CAS No. |
206-55-3 |
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Molecular Formula |
C15H9N |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5,7,9(16),10,12,14-octaene |
InChI |
InChI=1S/C15H9N/c1-2-5-11-10(4-1)12-6-3-7-14-15(12)13(11)8-9-16-14/h1-9H |
InChI Key |
LBRODQCXTUTGSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=NC4=CC=C3 |
Origin of Product |
United States |
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